2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(4-methylphenyl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(4-methylphenyl)acetamide typically involves multiple steps. One common method includes the following steps :
Nitration: The nitration of aniline to form 4-nitroaniline.
Sulfonylation: The reaction of 4-nitroaniline with benzenesulfonyl chloride to form N-(benzenesulfonyl)-4-nitroaniline.
Acylation: The final step involves the acylation of N-(benzenesulfonyl)-4-nitroaniline with 4-methylphenylacetyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of 2-[N-(benzenesulfonyl)-4-aminoanilino]-N-(4-methylphenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(4-carboxyphenyl)acetamide.
Scientific Research Applications
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonyl group can also interact with proteins and enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-cyclopropylacetamide
- N-Hydroxy-2-[4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl]-acetamide
Uniqueness
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-16-7-9-17(10-8-16)22-21(25)15-23(18-11-13-19(14-12-18)24(26)27)30(28,29)20-5-3-2-4-6-20/h2-14H,15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCVXHMSCMCEHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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